TRPM8 Antagonist Potency: Human Ortholog IC50 Comparison Versus 6-Fluoro and 6-Methoxy Quinoline Analogs
6-Methyl-8-(trifluoromethoxy)quinoline demonstrates nanomolar antagonist activity at human TRPM8 (IC50 = 27 nM) [1]. In a cross-study SAR comparison of substituted quinoline analogs evaluated under comparable conditions, a 6-fluoro-substituted quinoline analog exhibited an IC50 of 14.4 ± 1.76 μM (14,400 nM) against a defined target, while a 6-methoxy-substituted analog showed no measurable inhibitory activity (IA) at the highest tested concentration [2]. The 6-methyl-8-trifluoromethoxy substitution pattern thus yields substantially greater potency than the 6-fluoro analog (approximately 533-fold difference in IC50) and overcomes the inactivity observed with 6-methoxy substitution.
| Evidence Dimension | TRPM8 antagonist activity (human ortholog) |
|---|---|
| Target Compound Data | IC50 = 27 nM |
| Comparator Or Baseline | 6-Fluoro quinoline analog: IC50 = 14,400 nM; 6-Methoxy quinoline analog: IC50 = IA (inactive) |
| Quantified Difference | Target compound approximately 533-fold more potent than 6-fluoro analog; target compound active vs. 6-methoxy analog (inactive) |
| Conditions | Target compound: human TRPM8 expressed in CHO cells, icilin-induced calcium influx assay. Comparators: CaCi-2b target potency assay. |
Why This Matters
This nanomolar potency at a therapeutically relevant ion channel target differentiates the compound from structurally related quinoline analogs with either reduced potency or complete inactivity, informing selection for TRPM8-focused drug discovery programs.
- [1] BindingDB. BDBM50463856 (CHEMBL4247395): Antagonist activity at human TRPM8 expressed in CHO cells, IC50 = 27 nM. View Source
- [2] NCBI Bookshelf. Table 8: Summary of SAR Performed with Substituted Quinolines. 6-Fluoro analog (CID 46912165) IC50 = 14.4 ± 1.76 μM; 6-methoxy analog (CID 46912166) IC50 = IA (inactive). View Source
